molecular formula C10H18O4 B1627263 2,3-Diisopropylsuccinic acid CAS No. 91007-67-9

2,3-Diisopropylsuccinic acid

Cat. No.: B1627263
CAS No.: 91007-67-9
M. Wt: 202.25 g/mol
InChI Key: HSCLUIKEZDGKBP-UHFFFAOYSA-N
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Description

2,3-Diisopropylsuccinic acid is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

91007-67-9

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2,3-di(propan-2-yl)butanedioic acid

InChI

InChI=1S/C10H18O4/c1-5(2)7(9(11)12)8(6(3)4)10(13)14/h5-8H,1-4H3,(H,11,12)(H,13,14)

InChI Key

HSCLUIKEZDGKBP-UHFFFAOYSA-N

SMILES

CC(C)C(C(C(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)C(C(C(C)C)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 ml of 95% concentrated sulfuric acid was slowly added dropwise into 5 ml of water, and the mixture was cooled to room temperature, to obtain a sulfuric acid solution. The prepared sulfuric acid solution was added into a three-necked flask containing 0.22 g of diethyl 2,3-diisopropyl-2-cyanosuccinate, and the reaction mixture was stirred at an oil-bath temperature of 160° C. for 16 h. Upon the completion of the reaction, the reaction mixture was cooled to room temperature, diluted with 30 ml of water, and cooled to room temperature again. The reaction mixture was extracted with anhydrous diethyl ether, and the solvent was removed from the extract liquor, to afford a mixture of white solids and oily liquid. This mixture was dissolved in 10 ml of 10% aqueous KOH solution, and the resultant solution was stirred at 50° C. for 45 min. The reaction mixture was extracted with diethyl ether, and the organic phase was discarded. The aqueous phase was acidified with concentrated hydrochloric acid, whereby white precipitates formed. The precipitates were filtered and dried, to afford the product, 2,3-diisopropyl succinic acid (yield: 60%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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diethyl 2,3-diisopropyl-2-cyanosuccinate
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0.22 g
Type
reactant
Reaction Step Two
[Compound]
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resultant solution
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reactant
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30 mL
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solvent
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Quantity
10 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

With reference to FIG. 3, a preferred embodiment of the invention will be described below, wherein diethyl 2,3-diisopropylsuccinate is obtained. Absolute ethanol and metallic potassium are charged into a reactor R101, or potassium ethoxide and absolute ethanol are charged into the reactor R101, to prepare a solution of potassium ethoxide; ethyl 3-methyl-2-cyanobutyrate is charged into a reactor R102, and then the prepared solution of potassium ethoxide is added thereto at a temperature ranging from −10° C. to 45° C.; upon the completion of the reaction, the reaction mixture is transferred to a reactor R103 and the solvent is removed, then tetrahydrofuran or acetonitirle is added thereto, followed by the addition of ethyl 2-bromoisopentanoate, and then the reaction mixture is heated to reflux; upon the completion of the reaction, the solvent is removed again, the resultant mixture is transferred to a separator R104, water is added thereto to dissolve solids, and the mixture is extracted with diethyl ether or methyl tert-butyl ether; the extract liquor is passed through a drying column T101 so as to be dried, and then is fed to a separating column T102, where diethyl 2,3-diisopropyl-2-cyanosuccinate is separated; the diethyl 2,3-diisopropyl-2-cyanosuccinate is added into a reactor R201, and a 60-90% aqueous solution of sulfuric acid is added dropwish thereto to conduct hydrolysis and decarboxylation reaction; upon the completion of the reaction, the reaction mixture is diluted with water and transferred to a separator R202 to be extracted with methyl tert-butyl ether; the obtained methyl tert-butyl ether extract liquor is charged into a reactor R203, and an aqueous solution of potassium hydroxide is added thereto; then the reaction mixture is transferred to a separator R204 to be separated; an aqueous layer separated is acidized with hydrochloric acid in a reactor R205 to obtain precipitates; the precipitates are centrifugally dried in a centrifuge C201, and then dried to afford 2,3-diisopropylsuccinic acid; the 2,3-diisopropylsuccinic acid and absolute ethanol are charged into a reactor R301, and a catalytic amount of sulfuric acid is added thereto, to conduct esterification reaction; upon the completion of the reaction, the ethanol is removed, and methyl tert-butyl ether is added into the reaction mixture; the resultant mixture is transferred to a separator R302 and wished with an aqueous solution of sodium bicarbonate; the organic layer is passed through a drying column T301 so as to be dried, and then is fed to a reactor R303, where the solvent is removed to obtain a crude product; the obtained crude product is fed to a separator R304, wished there with an aqueous solution of potassium hydroxide, and extracted with methyl tert-butyl ether; the extract liquor is dried in a drying column T302, and then fed to a reactor R305, where the solvent is removed to obtain diethyl 2,3-diisopropylsuccinate.
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Reaction Step One
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potassium ethoxide
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potassium ethoxide
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potassium ethoxide
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